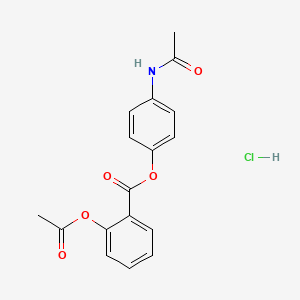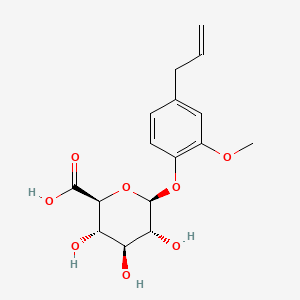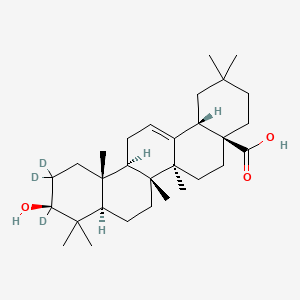
bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid typically involves the following steps:
Synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid): This can be achieved through the reaction of arginine with appropriate reagents under controlled conditions.
Synthesis of 2-oxopentanedioic acid: This compound can be synthesized through the oxidation of glutaric acid or by the decarboxylation of oxalosuccinic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: Using catalysts to enhance the oxidation process of glutaric acid to produce 2-oxopentanedioic acid.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-oxopentanedioic acid can undergo further oxidation to produce various derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation products: Such as oxalosuccinic acid.
Reduction products: Such as hydroxyglutaric acid.
Substitution products: Depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Metabolism: Plays a role in the Krebs cycle, essential for cellular respiration.
Enzyme studies: Used to study enzyme kinetics and mechanisms.
Medicine
Nutritional supplements: Used in supplements to enhance athletic performance and recovery.
Therapeutic agents: Investigated for potential therapeutic applications in metabolic disorders.
Industry
Flavouring agent: Used in the food industry as a flavouring agent.
Chemical manufacturing: Employed in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid involves its role in the Krebs cycle. It acts as an intermediate, facilitating the conversion of various substrates into energy. It also participates in transamination reactions, forming glutamic acid and reducing nitrogen levels by combining with ammonia. This compound’s molecular targets include enzymes involved in the Krebs cycle and transamination pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxopentanoic acid:
Glutaric acid: A precursor in the synthesis of 2-oxopentanedioic acid.
Oxalosuccinic acid: Another intermediate in the Krebs cycle.
Uniqueness
The uniqueness of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid lies in its dual functionality, combining the properties of an amino acid derivative and a key metabolic intermediate. This combination allows it to participate in a wide range of biochemical and industrial processes, making it a versatile and valuable compound.
Eigenschaften
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWNFFIHNRODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)


![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)




